

"Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate*

Cat. No.: B135198

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In-Depth Technical Guide: Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on **Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a plausible synthetic route with an experimental protocol, and its application in the rapidly evolving field of targeted protein degradation. The guide also explores the underlying mechanism of action of PROTACs and the significance of the linker moiety in their function.

Chemical Identity and Properties

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring, a protected amine (Boc group), and an aminophenoxy group. This structure makes it an ideal linker component for the synthesis of PROTACs, providing a scaffold to connect a target protein ligand with an E3 ligase ligand.

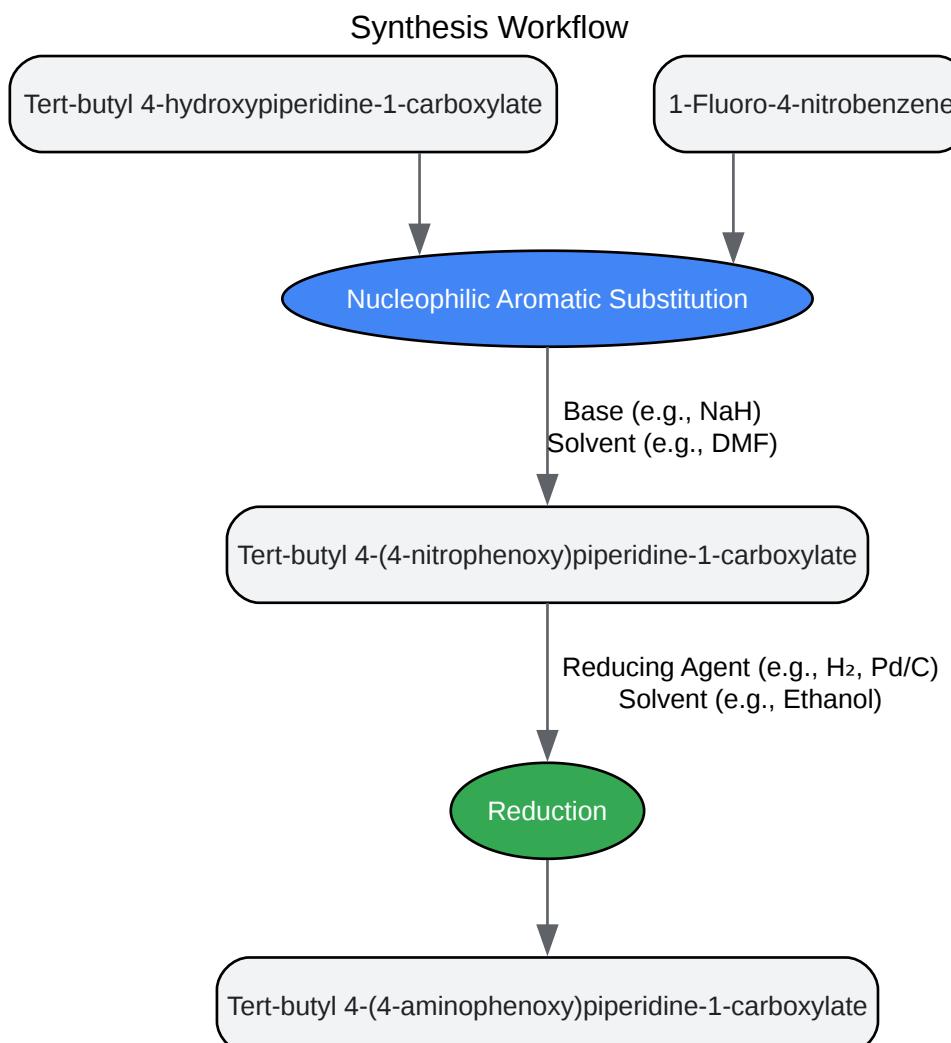
Table 1: Chemical Properties of **Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate**

Property	Value
CAS Number	138227-63-1
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₃
Molecular Weight	292.38 g/mol
IUPAC Name	tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as DMSO and methanol

Synthesis and Experimental Protocol

The synthesis of **Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate** can be achieved through a two-step process starting from commercially available reagents. The general strategy involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

Workflow for the Synthesis of **Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate**



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Caption: A two-step synthetic workflow for the target compound.

Step 1: Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

This step involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-fluoro-4-nitrobenzene in the presence of a strong base.

Experimental Protocol:

- To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil)

portion-wise at 0 °C under an inert atmosphere.

- Stir the resulting mixture at room temperature for 30 minutes.
- Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in DMF to the reaction mixture.
- Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** as a solid.

Step 2: Synthesis of **tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate**

The final step is the reduction of the nitro group to an amine.

Experimental Protocol:

- Dissolve **tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate** (1.0 eq) in ethanol.
- Add palladium on carbon (10 wt. %, 0.1 eq) to the solution.
- Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain **tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate** as the final product.

Application in PROTAC Technology

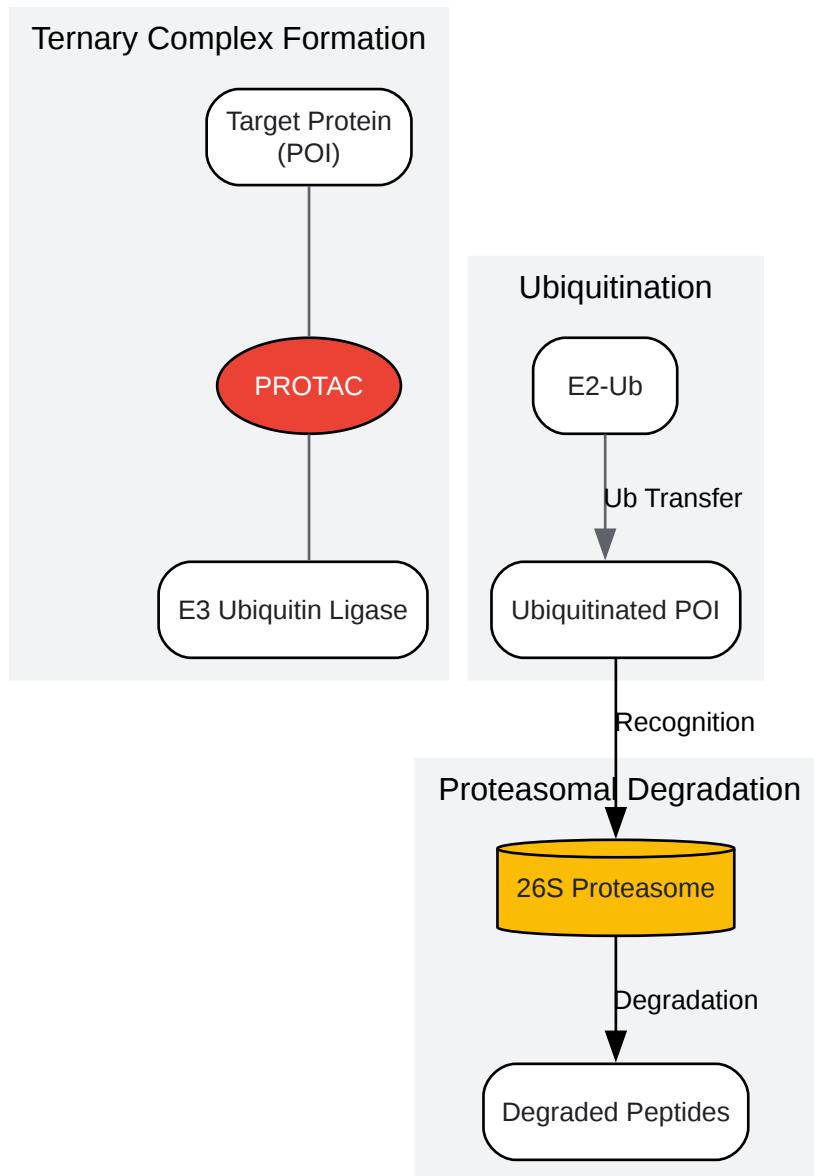
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[\[1\]](#)

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC-Mediated Protein Degradation Pathway

PROTAC Mechanism of Action

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Caption: The signaling pathway of PROTAC-induced protein degradation.

Role of the Piperidinyloxy Ether Linker

The linker component of a PROTAC, for which **Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate** is a precursor, is critical for its efficacy. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex.^[2] The piperidine ring in this linker can impart a degree of rigidity, which may be advantageous for optimizing the

geometry of the ternary complex.[3] Furthermore, the ether linkage provides chemical stability and appropriate spacing between the two ends of the PROTAC molecule. The terminal amine, after deprotection of the Boc group, provides a convenient handle for conjugation to a ligand for either the target protein or the E3 ligase.

Conclusion

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a key synthetic intermediate for the construction of PROTACs. Its straightforward synthesis and versatile chemical handles make it a valuable tool for researchers in drug discovery and chemical biology. The continued exploration of novel linkers is a critical aspect of PROTAC design, and this piperidinyl ether-based building block contributes to the expanding toolbox available for the development of next-generation targeted protein degraders.

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- To cite this document: BenchChem. ["Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate" CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135198#tert-butyl-4-4-aminophenoxy-piperidine-1-carboxylate-cas-number-and-molecular-weight>]

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